Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride
CAS No.: 1334147-27-1
Cat. No.: VC3384628
Molecular Formula: C12H18ClN3O2
Molecular Weight: 271.74 g/mol
* For research use only. Not for human or veterinary use.
![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride - 1334147-27-1](/images/structure/VC3384628.png)
Specification
CAS No. | 1334147-27-1 |
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Molecular Formula | C12H18ClN3O2 |
Molecular Weight | 271.74 g/mol |
IUPAC Name | 1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H17N3O2.ClH/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4;/h13H,5-6H2,1-4H3;1H |
Standard InChI Key | CULWAOAGHFBWNJ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C)CNCC2=C(ON=C2C)C.Cl |
Canonical SMILES | CC1=C(C(=NO1)C)CNCC2=C(ON=C2C)C.Cl |
Introduction
Chemical Structure and Properties
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is an oxazole derivative with the molecular formula C₁₂H₁₈ClN₃O₂ . The compound features two dimethyl-1,2-oxazole rings connected via methylene bridges to a central amine group, with the entire structure existing as a hydrochloride salt. This arrangement confers specific physicochemical properties that influence its biological activities and chemical reactivity.
Structural Features and Bonding
The oxazole rings in this compound contain a unique arrangement of atoms that contribute to its chemical behavior. The dimethyl substituents on the oxazole rings likely influence the electron distribution within the molecule, affecting its reactivity and binding characteristics with biological targets. The hydrochloride salt formation enhances water solubility, a property particularly important for biological applications and pharmaceutical formulations.
Synthesis and Reaction Chemistry
The synthesis of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride typically involves multiple steps, beginning with appropriate precursors and proceeding through carefully controlled reaction conditions.
Synthetic Routes
The synthesis commonly starts with 3,5-dimethyl-4-isoxazolecarboxaldehyde as the primary starting material. The synthetic pathway generally follows these steps:
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Conversion of the aldehyde group to an oxime
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Reduction of the oxime to form the corresponding amine
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Reaction with dimethylchloroformate
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Formation of the hydrochloride salt
Industrial-scale production typically involves optimization of reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and purity. Both continuous flow reactors and large-scale batch processes are employed in commercial production settings.
Chemical Reactions
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride can participate in various chemical reactions, largely due to the functional groups present in its structure:
Oxidation Reactions
The compound can undergo oxidation using common oxidizing agents like hydrogen peroxide, potassium permanganate, and chromium(VI) compounds, leading to various oxidized derivatives.
Reduction Reactions
Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used to convert the compound to its corresponding amine or other reduced forms.
Nucleophilic Reactions
The compound can act as a nucleophile due to the presence of the central amine group, enabling it to participate in various substitution and addition reactions.
Biological Activities
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride exhibits significant biological activities that have made it a compound of interest in pharmaceutical research.
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The breadth of its antimicrobial spectrum suggests potential applications in addressing infections caused by various bacterial pathogens.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
Microorganism | Minimum Inhibitory Concentration (μg/mL) |
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Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
This data suggests that the compound is most effective against Gram-positive bacteria like Staphylococcus aureus, while still maintaining significant activity against Gram-negative species such as Escherichia coli and Pseudomonas aeruginosa.
Anticancer Properties
Studies have revealed that Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride and related oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and proliferation makes it a potential candidate for anticancer drug development.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) |
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HeLa (Cervical Cancer) | 12.5 |
CaCo-2 (Colon Cancer) | 15.3 |
H9c2 (Heart Myoblast) | 20.7 |
The relatively low IC₅₀ values, particularly against HeLa and CaCo-2 cell lines, indicate promising anticancer activity worthy of further investigation.
Mechanism of Action
The biological effects of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride can be attributed to several proposed mechanisms:
Antimicrobial Mechanisms
The compound's antimicrobial activity likely stems from its ability to interfere with bacterial protein synthesis or compromise cell wall integrity. The oxazole ring structure is known to interact with specific bacterial targets, disrupting essential cellular processes and ultimately leading to cell death.
Anticancer Mechanisms
Several potential mechanisms contribute to the compound's anticancer effects:
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Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in cancer cell metabolism and proliferation.
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Apoptosis Induction: It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
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Cell Signaling Interference: The compound may disrupt cellular signaling pathways that regulate growth and survival of cancer cells.
Molecular Interactions
At the molecular level, Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is hypothesized to form hydrogen bonds with amino acids in the active sites of target enzymes or proteins. This interaction could lead to conformational changes that alter enzyme activity or protein function, explaining its diverse biological effects.
Applications in Scientific Research
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride has several applications in various scientific disciplines:
Chemical Research
In chemical research, the compound serves as an important intermediate in the synthesis of more complex chemical entities. Its well-defined structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Medicinal Chemistry
The compound's biological activities have sparked interest in medicinal chemistry research:
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Drug Development: Its antimicrobial and anticancer properties make it a promising lead compound for pharmaceutical development.
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Structure-Activity Relationship Studies: Researchers examine how structural modifications affect biological activity to optimize therapeutic potential.
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Mechanism Studies: The compound serves as a probe for understanding molecular mechanisms of disease and drug action.
Industrial Applications
The compound finds applications in various industrial sectors:
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Pharmaceutical Industry: Potential development of new antimicrobial or anticancer agents.
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Agrochemical Industry: Possible applications in developing crop protection agents.
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Chemical Manufacturing: Use as an intermediate or building block for specialty chemicals.
Recent Research Findings
Recent studies have highlighted the potential of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride in preclinical models:
Cancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of human cancer. The findings suggest potential clinical applications in cancer treatment, particularly for types that demonstrate sensitivity to the compound in vitro.
Antimicrobial Research
Another study published in Antimicrobial Agents and Chemotherapy reported the effectiveness of the compound against multi-drug resistant strains of bacteria. This finding is particularly significant given the global challenge of antimicrobial resistance and the urgent need for new antibiotics.
Comparative Analysis
Comparison with Related Compounds
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride belongs to a larger family of oxazole derivatives. Related compounds include:
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1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
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3,5-Dimethylisoxazole-4-boronic acid
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Other oxazole derivatives with similar functional groups
While these compounds share structural similarities, their biological activities and chemical properties may differ significantly based on subtle structural variations.
Structure-Activity Relationships
The relationship between chemical structure and biological activity in this class of compounds remains an active area of research. Studies suggest that:
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The dimethyl substituents on the oxazole rings influence lipophilicity and membrane permeability.
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The central amine group plays a critical role in target binding and biological activity.
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The salt form affects solubility and bioavailability in biological systems.
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